molecular formula C17H25ClO2 B3123208 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride CAS No. 3062-64-4

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride

Cat. No. B3123208
CAS RN: 3062-64-4
M. Wt: 296.8 g/mol
InChI Key: ZXUKNOGFRSOORK-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride” is a phenolic compound that has been used as an antioxidant in wastewater treatment . It is soluble in methanol .


Synthesis Analysis

The synthesis of this compound involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester . High-temperature transesterification of this with stearyl alcohol gives the final product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 . It has a molecular weight of 530.86 .


Chemical Reactions Analysis

The compound exhibits good stability and drug release when formulated as a nanosponge hydrogel . It also shows higher antifungal activity against Candida albicans compared to fluconazole .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It has a melting point of 50–52 °C and a boiling point of 323 °C . Its solubility in water is 2.85 µg/L .

Future Directions

The compound has shown promising results when used as an antioxidant in wastewater treatment and in the formulation of nanosponge hydrogels for antifungal applications . Future research could explore these applications further, as well as investigate other potential uses of this compound.

Mechanism of Action

properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUKNOGFRSOORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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